1-[4-(2,2-Difluoropropoxy)-2-fluorophenyl]-ethanone
Overview
Description
1-[4-(2,2-Difluoropropoxy)-2-fluorophenyl]-ethanone is a fluorinated organic compound known for its unique chemical properties and potential applications in various scientific fields. The presence of fluorine atoms in its structure imparts distinct characteristics, making it a subject of interest in research and industrial applications.
Preparation Methods
The synthesis of 1-[4-(2,2-Difluoropropoxy)-2-fluorophenyl]-ethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the reaction of 4-hydroxy-2-fluoroacetophenone with 2,2-difluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.
Chemical Reactions Analysis
1-[4-(2,2-Difluoropropoxy)-2-fluorophenyl]-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Common reagents and conditions for these reactions include organic solvents like tetrahydrofuran (THF) or dichloromethane (DCM), and catalysts or bases to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-(2,2-Difluoropropoxy)-2-fluorophenyl]-ethanone has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s fluorinated structure makes it useful in studying enzyme interactions and metabolic pathways involving fluorinated substrates.
Mechanism of Action
The mechanism of action of 1-[4-(2,2-Difluoropropoxy)-2-fluorophenyl]-ethanone involves its interaction with molecular targets through its fluorinated functional groups. The presence of fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-[4-(2,2-Difluoropropoxy)-2-fluorophenyl]-ethanone can be compared with other fluorinated compounds such as:
1-(2-Fluorophenyl)ethanone: Similar in structure but lacks the difluoropropoxy group, resulting in different chemical properties and reactivity.
3-(2,2-Difluoropropoxy)phenol: Contains a phenol group instead of a ketone, leading to different applications and reactivity patterns.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-(2,2-difluoropropoxy)-2-fluorophenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c1-7(15)9-4-3-8(5-10(9)12)16-6-11(2,13)14/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVYFEBGPVDOHPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OCC(C)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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